![molecular formula C8H12N2O3 B071942 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 168818-35-7](/img/structure/B71942.png)
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, also known as MOD, is a unique compound that has gained significant attention in the field of medicinal chemistry. MOD belongs to the class of spirocyclic oxazolidinediones and has shown promising results in various scientific research applications.
Wirkmechanismus
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is believed to act on the GABAergic system, which is responsible for inhibiting neurotransmission in the brain. It has been found to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in seizures. 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has also been found to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can improve cognitive function and memory in animal models. It has also been found to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. Furthermore, 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione in lab experiments is that it has shown promising results in various scientific research applications. Furthermore, its synthesis method is relatively simple and can be easily reproduced. However, one of the limitations of using 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is that it has not been extensively studied in humans, and its long-term effects are not yet known.
Zukünftige Richtungen
There are several future directions for the research on 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione. One of the areas of interest is its potential in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term effects of 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione and its safety profile in humans. Furthermore, the development of more potent and selective analogs of 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Conclusion:
In conclusion, 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a unique compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it has been found to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has also been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders. Further research is needed to determine its long-term effects and safety profile in humans.
Synthesemethoden
The synthesis of 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydroxylamine hydrochloride in ethanol to yield N-hydroxyethyl 2-oxo-4-phenylbutyramide. The reaction of N-hydroxyethyl 2-oxo-4-phenylbutyramide with methylamine in ethanol leads to the formation of 8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has shown potential in various scientific research applications. It has been found to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. Studies have also shown that 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can improve cognitive function and memory in animal models. Furthermore, 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
168818-35-7 |
|---|---|
Produktname |
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-10-4-2-8(3-5-10)6(11)9-7(12)13-8/h2-5H2,1H3,(H,9,11,12) |
InChI-Schlüssel |
IODIRNHGMQEBBK-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC1)C(=O)NC(=O)O2 |
Kanonische SMILES |
CN1CCC2(CC1)C(=O)NC(=O)O2 |
Synonyme |
1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
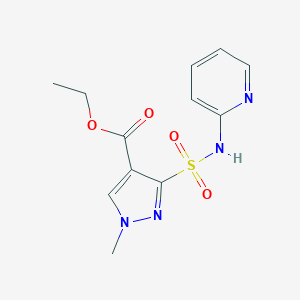

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)
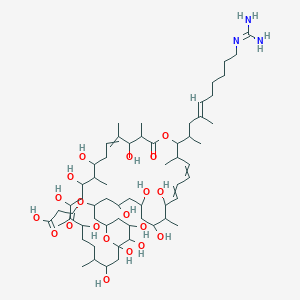
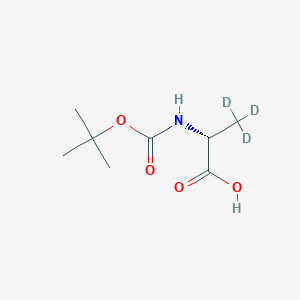
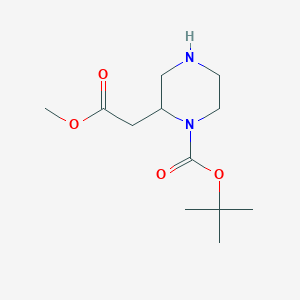
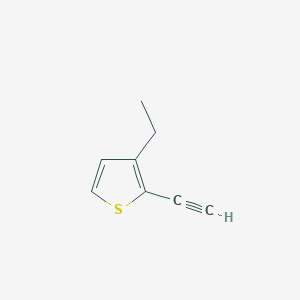
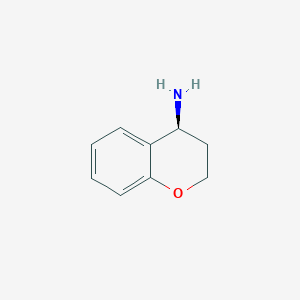

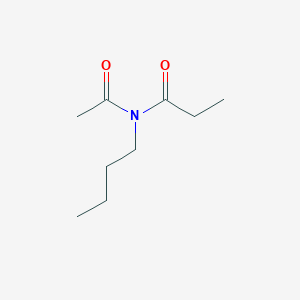
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)